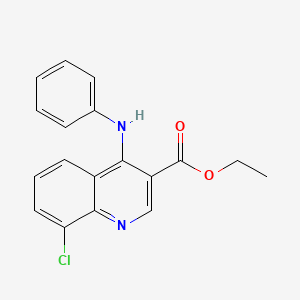
Ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group at the 8th position, a phenylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-chloroquinoline-3-carboxylate, which is then subjected to nucleophilic substitution with aniline to introduce the phenylamino group. The final step involves esterification to form the ethyl ester group.
Preparation of 4-chloroquinoline-3-carboxylate: This can be achieved through the cyclization of 2-aminobenzophenone with diethyl malonate under basic conditions.
Nucleophilic Substitution: The 4-chloroquinoline-3-carboxylate is reacted with aniline in the presence of a base such as potassium carbonate to introduce the phenylamino group.
Esterification: The resulting product is then esterified using ethanol and a catalytic amount of acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or reduce the quinoline ring.
Substitution: The chloro group at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like aniline, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives or dechlorinated products.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
Ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and phenylamino groups play a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Ethyl 8-chloro-4-(phenylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-aminoquinoline-3-carboxylate: Lacks the chloro group and has different biological activities.
8-chloroquinoline-3-carboxylate: Lacks the phenylamino group and has different chemical properties.
4-phenylaminoquinoline-3-carboxylate: Lacks the chloro group and has different reactivity.
The presence of both the chloro and phenylamino groups in this compound makes it unique in terms of its chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C18H15ClN2O2 |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
ethyl 4-anilino-8-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)14-11-20-17-13(9-6-10-15(17)19)16(14)21-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,20,21) |
Clé InChI |
DHLDXXJPACVVPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3)C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11666377.png)
![3,5-dimethoxy-N-[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B11666385.png)
![[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11666397.png)

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11666401.png)
![(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666408.png)
![N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11666413.png)
![Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11666421.png)
![N-Benzyl-N-(3-oxo-3H-benzo[b]thiophen-2-ylidenemethyl)-formamide](/img/structure/B11666425.png)
![(5E)-2-(phenylamino)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11666428.png)
![2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11666448.png)
![(2E)-3-methyl-2-({4-[(4-nitrophenyl)sulfanyl]phenyl}imino)-1,3-thiazolidin-4-one](/img/structure/B11666451.png)
![1-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11666458.png)
![3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666461.png)
